molecular formula C10H11N3O B2512092 4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one CAS No. 1566925-88-9

4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one

Cat. No.: B2512092
CAS No.: 1566925-88-9
M. Wt: 189.218
InChI Key: LKNUCDRXVKTMPZ-UHFFFAOYSA-N
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Description

4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one is a heterocyclic compound that belongs to the pyrazoloquinazoline family This compound is characterized by its fused ring structure, which includes both pyrazole and quinazoline moieties

Preparation Methods

The synthesis of 4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with quinazoline intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one can be compared with other similar compounds in the pyrazoloquinazoline family. Similar compounds include:

    Pyrazolo[1,5-a]quinazoline: Lacks the 5-one functional group but shares the core structure.

    Quinazolinone derivatives: Compounds with variations in the quinazoline moiety.

    Pyrazole derivatives: Compounds with variations in the pyrazole moiety. The uniqueness of this compound lies in its specific fused ring structure and functional groups, which confer distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific domains

Properties

IUPAC Name

6,7,8,9-tetrahydro-4H-pyrazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-10-7-3-1-2-4-8(7)13-9(12-10)5-6-11-13/h5-6H,1-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNUCDRXVKTMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC3=CC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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